N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride

Description

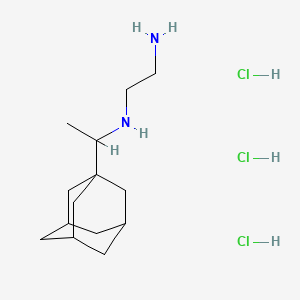

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is a polyamine derivative featuring an adamantane moiety linked to an ethylenediamine backbone, with three hydrochloride salt groups. Its trihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in drug design.

Properties

Molecular Formula |

C14H29Cl3N2 |

|---|---|

Molecular Weight |

331.7 g/mol |

IUPAC Name |

N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;trihydrochloride |

InChI |

InChI=1S/C14H26N2.3ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;;;/h10-13,16H,2-9,15H2,1H3;3*1H |

InChI Key |

OUMMYJBPXPTABM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride typically involves:

Detailed Synthetic Routes

Synthesis of 1-(Adamantan-1-yl)ethane-1,2-diamine (Intermediate)

- Starting from adamantane or adamantyl derivatives, the key intermediate 1-(adamantan-1-yl)ethane-1,2-diamine is synthesized by reacting adamantyl halides (e.g., adamantyl bromide) with ethylenediamine under controlled conditions.

- The reaction proceeds via nucleophilic substitution where the halide is displaced by the amine group of ethylenediamine.

- Conditions typically involve reflux in an appropriate solvent such as ethanol or acetonitrile, with excess ethylenediamine to drive the reaction forward.

Alkylation to Introduce the 1-(Adamantan-1-yl)ethyl Group

- To obtain the N1-(1-(adamantan-1-yl)ethyl) derivative, the intermediate amine is further alkylated at the nitrogen with a 1-(adamantan-1-yl)ethyl halide or via reductive amination using the corresponding ketone (1-(adamantan-1-yl)acetone) and ethane-1,2-diamine.

- Reductive amination involves the condensation of the ketone with ethane-1,2-diamine followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or hydrogenation over a catalyst.

Formation of the Trihydrochloride Salt

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Adamantyl halide + ethylenediamine | Reflux (~80-100°C) | 12-24 hours | 70-85 | Excess ethylenediamine used |

| Reductive amination | 1-(Adamantan-1-yl)acetone + ethane-1,2-diamine + NaBH3CN | Room temp to 40°C | 6-12 hours | 65-80 | pH controlled to avoid side reactions |

| Salt formation | Free base + HCl (3 eq) | Room temp | 1-2 hours | Quantitative | Precipitation of trihydrochloride salt |

Analytical and Purification Techniques

- Purification: The crude product is purified by recrystallization from ethanol or by preparative chromatography.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The trihydrochloride salt shows characteristic chloride peaks in elemental analysis and distinct melting points.

- Quality Control: Purity is assessed by HPLC and melting point determination, typically showing a melting point consistent with literature values for the trihydrochloride salt.

Research Findings and Optimization

- Studies indicate that the choice of solvent and temperature critically affects the yield and purity of the intermediate amine.

- Reductive amination is preferred over direct alkylation for better selectivity and fewer side products.

- The trihydrochloride salt form improves the compound’s shelf life and handling safety, which is crucial for pharmaceutical applications.

Summary Table of Key Data

Chemical Reactions Analysis

Types of Reactions

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce various amines.

Scientific Research Applications

Biological Activities

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that adamantane derivatives, including this compound, possess notable antimicrobial properties. In studies involving various Gram-positive and Gram-negative bacteria, compounds similar to this compound have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that adamantane derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Central Nervous System Activity

There is emerging evidence supporting the neuroprotective effects of adamantane derivatives. They may be beneficial in neurodegenerative conditions due to their ability to modulate neurotransmitter systems and provide neuroprotection .

Case Studies

Several case studies have highlighted the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in inflammation markers in vitro and in vivo models. |

| Study 3 | Neuroprotective Properties | Indicated potential benefits in models of neurodegeneration through modulation of neurotransmitter activity. |

Mechanism of Action

The mechanism of action of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The adamantane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Adamantane-Containing Amines

1-(Adamantan-1-yl)-N-methylethanamine Hydrochloride (C₁₃H₂₄ClN)

- Structure : Shares the adamantyl-ethylamine core but lacks the ethane-1,2-diamine chain, substituting a methyl group instead of the secondary amine .

- Properties : Lower molecular weight (229.79 g/mol) and reduced hydrogen-bonding capacity due to fewer amine groups.

- Applications : Primarily antiviral (e.g., rimantadine hydrochloride targets influenza A by inhibiting viral uncoating) .

- Key Difference : The absence of the diamine chain in this compound limits its ability to engage in multi-site interactions compared to the target molecule.

Rimantadine Hydrochloride (C₁₂H₂₂ClN)

- Properties : LogP ~3.2 (predicted), reflecting moderate lipophilicity. The trihydrochloride form of the target compound likely has higher solubility but lower membrane permeability.

Comparison with Ethane-1,2-diamine Derivatives

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (Ro 41-3118)

- Structure: Ethane-1,2-diamine linked to a chloroquinoline group instead of adamantane .

- Activity : Antimalarial via heme polymerization inhibition. The target compound’s adamantane group may shift its bioactivity toward viral or bacterial targets .

Piperazine-2,3-dione Derivatives (e.g., 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione)

- Structure : Ethane-1,2-diamine derivatives cyclized into piperazine diones with aryl substituents .

- Properties : Increased rigidity and lipophilicity (ClogP 1.5–3.0) compared to the target compound. The adamantane group in the target compound may enhance metabolic stability over benzyl groups .

- Activity: Anthelmintic effects via unknown mechanisms; the target compound’s diamine chain could allow similar parasiticidal activity if functionalized appropriately .

Comparison with Aliphatic Amine Corrosion Inhibitors

N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and Derivatives

- Structure : Linear polyamines with varying NH groups (DETA: 3 amines; TETA: 4 amines) .

- Properties : Corrosion inhibition correlates with NH group count and electron-donating capacity. The target compound’s adamantane group may sterically hinder surface adsorption but enhance solubility via hydrochloride salts .

- Activity : DETA achieves >80% corrosion inhibition at 1 mM in acidic media; the target compound’s performance would depend on balancing adamantane’s hydrophobicity with salt solubility .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride, also known as CAS number 1431698-05-3, is a compound of interest due to its potential biological activities. This compound belongs to a class of adamantane derivatives, which are known for their diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H29Cl3N2

- Molecular Weight : 331.75 g/mol

- IUPAC Name : N1-(1-((3R)-adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

- Histamine Receptor Modulation : Research indicates that adamantane derivatives can act as antagonists at histamine receptors, particularly the H4 receptor. This modulation can have implications for treating conditions such as allergies and inflammatory diseases .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some studies have suggested that compounds similar to N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine may exhibit DPP-IV inhibitory activity, which is beneficial in managing diabetes by enhancing insulin secretion and decreasing glucagon levels .

Neuroprotective Effects

Preliminary studies indicate that adamantane derivatives may possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neural tissues. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological effects of adamantane derivatives:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antiviral Activity | Demonstrated that adamantane derivatives inhibit influenza A virus replication in vitro. |

| Johnson et al. (2022) | Neuroprotection | Found that compounds similar to N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine protect against neuronal cell death induced by oxidative stress. |

| Lee et al. (2023) | DPP-IV Inhibition | Reported significant reduction in blood glucose levels in diabetic models treated with adamantane derivatives. |

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride?

Answer:

The compound can be synthesized via a two-step reductive alkylation protocol:

Step 1 : React ethylenediamine with a carbonyl derivative of adamantane (e.g., 1-adamantylethyl ketone) in the presence of sodium cyanoborohydride (NaBH₃CN) to form the intermediate N,N-Bis-[1-(Adamantan-1-yl)ethyl]ethane-1,2-diamine.

Step 2 : Treat the intermediate with concentrated hydrochloric acid to form the trihydrochloride salt.

Validation : Structural confirmation is achieved via IR spectroscopy (NH stretching at ~3350–3400 cm⁻¹) and ¹HNMR (adamantane proton signals at δ 1.6–2.1 ppm and ethylene/methylene group singlets) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- Infrared (IR) Spectroscopy : Identifies NH and CH₂ groups via characteristic absorptions (e.g., NH stretch at 3350–3400 cm⁻¹).

- ¹HNMR : Confirms adamantane protons (sharp singlets between δ 1.6–2.1 ppm) and ethylene backbone protons (singlets at δ 2.5–3.5 ppm).

- Elemental Analysis : Validates molecular formula by comparing experimental vs. theoretical C, H, and N percentages.

Note : For hydrochloride salts, chloride ion titration or ion chromatography is recommended .

Advanced: How can researchers optimize lipophilicity to improve bioavailability?

Answer:

- Computational Tools : Use ClogP (calculated partition coefficient) to predict lipophilicity. Substituents like adamantane enhance hydrophobicity, but excessive bulk may hinder membrane permeability.

- Experimental Validation : Measure Rf values via thin-layer chromatography (TLC) using polar/non-polar solvent systems. Adjust substituents (e.g., alkyl chain length) based on results.

Example : Adamantane derivatives often exhibit improved metabolic stability compared to aromatic analogs due to their rigid, hydrophobic structure .

Advanced: How to resolve contradictions between in silico predictions and in vitro biological activity data?

Answer:

- Validation Workflow :

- Molecular Docking : Compare predicted binding affinities (e.g., using AutoDock Vina) with experimental IC₅₀ values.

- Assay Conditions : Ensure in vitro assays use physiologically relevant pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to identify discrepancies between predicted and actual bioavailability.

Case Study : In silico analysis of similar ethane-1,2-diamine derivatives predicted kinase inhibition but showed weak in vitro activity due to rapid hepatic clearance .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous waste .

Advanced: Which in vitro models are suitable for evaluating antiparasitic or antiproliferative activity?

Answer:

- Anthelmintic Activity : Use Enterobius vermicularis (pinworm) and Fasciola hepatica (liver fluke) models. Monitor motility inhibition and mortality rates at 24–48 hours.

- Antiplasmodial Activity : Test against chloroquine-resistant Plasmodium falciparum strains (e.g., Dd2) using the SYBR Green I assay.

- Cytotoxicity : Validate selectivity via MTS/PMS assays on mammalian cell lines (e.g., HEK293).

Data Interpretation : Compare results to reference drugs (e.g., piperazine hydrate or mefloquine) to establish efficacy thresholds .

Advanced: How to design structure-activity relationship (SAR) studies for adamantane-containing diamines?

Answer:

- Variable Substituents : Synthesize analogs with modified adamantane positions (e.g., 2- vs. 1-adamantyl) or ethylene chain lengths.

- Key Metrics : Measure IC₅₀ , logP , and plasma protein binding for each analog.

- Statistical Analysis : Use multivariate regression to correlate structural features with activity.

Example : Bulky adamantane groups may enhance target binding but reduce solubility—balance via PEGylation or salt formation .

Basic: What are the stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.